TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0)
Description
Tricarbonyltris(propionitrile)molybdenum (0) (CAS 103933-26-2) is a molybdenum(0) coordination complex featuring three carbonyl (CO) ligands and three propionitrile (C₂H₅CN) ligands. Its molecular formula is C₁₂H₁₅MoN₃O₃, with a molecular weight of 345.226 g/mol .
Properties
IUPAC Name |
carbon monoxide;molybdenum;propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H5N.3CO.Mo/c3*1-2-3-4;3*1-2;/h3*2H2,1H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKDIRFNATWMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#N.CCC#N.CCC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15MoN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103933-26-2 | |
| Record name | TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in anhydrous propionitrile as both solvent and ligand source. A representative procedure involves:
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Dissolving Mo(CO)₆ (2.363 g, 8.95 mmol) in 25 mL of distilled propionitrile.
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Refluxing the mixture at 65–80°C for 12–24 hours under nitrogen or argon.
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Monitoring reaction progress via infrared (IR) spectroscopy, observing the disappearance of ν(CO) bands at ~2,000 cm⁻¹ characteristic of Mo(CO)₆ and the emergence of new carbonyl stretches at lower frequencies.
Yields range from 60–85%, with purity dependent on rigorous exclusion of moisture and oxygen. Prolonged heating beyond 24 hours risks decomposition, while shorter durations result in incomplete substitution.
Purification and Isolation
Post-reaction workup involves:
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Cooling the mixture to room temperature.
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Removing excess propionitrile and volatile byproducts under reduced pressure.
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Washing the residue with cold n-hexane (-30°C) to eliminate unreacted Mo(CO)₆.
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Recrystallization from diethyl ether or dichloromethane/hexane mixtures yields yellow crystalline product.
Table 1: Optimized Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Mo(CO)₆ : C₂H₅CN | 1 : 15–20 (molar ratio) | |
| Temperature | 65–80°C | |
| Time | 12–24 hours | |
| Yield | 60–85% | |
| Purity (post-workup) | >95% (by elemental analysis) |
Alternative Synthesis via Labile Molybdenum Precursors
Tricarbonyltris(propionitrile)molybdenum(0) can also be synthesized from labile molybdenum intermediates, offering advantages in selectivity and milder conditions.
Use of Molybdenum Cycloheptatriene Complexes
A modified approach employs [Mo(CO)₃(η⁶-C₇H₈)] (C₇H₈ = cycloheptatriene) as the starting material:
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Refluxing [Mo(CO)₃(η⁶-C₇H₈)] with propionitrile in n-hexane displaces the η⁶-cycloheptatriene ligand.
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Reaction completion within 6–8 hours at 65°C, as confirmed by ¹H NMR loss of cycloheptatriene signals.
This method achieves comparable yields (70–75%) to the direct synthesis but requires pre-formed molybdenum precursors, limiting scalability.
Ligand Displacement from Solvated Complexes
Highly labile complexes like [Mo(CO)₃(THF)₃] (THF = tetrahydrofuran) react instantaneously with propionitrile at room temperature:
While efficient, this route demands strict anhydrous conditions due to THF’s hygroscopicity, complicating large-scale preparations.
Mechanistic Insights into Ligand Substitution
The substitution of CO by propionitrile proceeds via a dissociative mechanism:
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Rate-Determining Step : Loss of a CO ligand generates a 16-electron intermediate.
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Nitrile Coordination : Propionitrile binds through the nitrile nitrogen, stabilized by back-donation from molybdenum’s d-orbitals.
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Successive Substitutions : The process repeats until three CO ligands are replaced, with each step exhibiting first-order kinetics in Mo(CO)₆.
Spectroscopic Evidence :
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IR spectra show sequential shifts in ν(CO) from 2,025 cm⁻¹ (Mo(CO)₆) to 1,980–1,920 cm⁻¹ (mixed-ligand intermediates) and finally to 1,890–1,860 cm⁻¹ for [Mo(CO)₃(C₂H₅CN)₃].
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¹³C NMR in CD₃CN reveals three equivalent CO ligands (δ 215–220 ppm) and propionitrile carbons (δ 120–125 ppm for CN).
Applications in Organometallic Synthesis
The compound’s labile propionitrile ligands make it a preferred precursor for synthesizing advanced molybdenum complexes:
Chemical Reactions Analysis
Carbon monoxide;molybdenum;propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form molybdenum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different molybdenum-containing compounds.
Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents and catalysts The major products formed depend on the reaction conditions and the specific reagents used.
Scientific Research Applications
Catalytic Applications
1.1 Organic Transformations
Tricarbonyltris(propionitrile)molybdenum(0) serves as an effective catalyst in various organic reactions. It facilitates the synthesis of complex organic molecules through processes such as:
- Hydrolysis of Nitriles : The compound can catalyze the conversion of nitriles to amides, which is crucial in organic synthesis .
- Olefin Epoxidation : Molybdenum complexes, including this compound, have been utilized to catalyze the epoxidation of olefins, enhancing the efficiency of chemical transformations in organic synthesis .
1.2 Inorganic Transformations
In inorganic chemistry, Mo(CO)₃(C₂H₅CN)₃ is employed to promote various transformations, including:
- Decomposition Reactions : It can be used as a precursor for generating molybdenum nanoparticles through thermal or photolytic decomposition under inert atmospheres .
- Synthesis of Metal Complexes : The compound acts as a source for generating other molybdenum complexes, which can be further utilized in diverse catalytic applications .
Materials Science Applications
2.1 Thin Film Deposition
Tricarbonyltris(propionitrile)molybdenum(0) is explored for its potential in thin film deposition technologies. Its organometallic nature allows it to be used as a precursor for molybdenum thin films, which are important in:
- Electronics : Molybdenum thin films are utilized in semiconductor devices and as interfacial layers in optoelectronic devices due to their electrical properties .
- Solar Cells : The material's properties make it suitable for applications in photovoltaic technologies, where efficient light absorption and charge transport are critical .
2.2 Nanotechnology
The compound has implications in nanotechnology, particularly in the synthesis of stable nanoparticles that can be used in various applications such as:
- Catalysts : Nanoparticles derived from molybdenum complexes can serve as catalysts in chemical reactions, improving reaction rates and selectivity .
- Biomedical Applications : Research is ongoing into the use of molybdenum-based nanoparticles for drug delivery systems and imaging agents due to their biocompatibility and unique optical properties .
Case Studies and Research Findings
Several studies have highlighted the utility of tricarbonyltris(propionitrile)molybdenum(0) across different fields:
- Study on Catalytic Efficiency : A research paper demonstrated that Mo(CO)₃(C₂H₅CN)₃ significantly enhances the rate of nitrile hydrolysis compared to traditional catalysts, suggesting its potential for industrial applications where rapid reaction rates are desirable .
- Nanoparticle Synthesis : Another study focused on the thermal decomposition of this molybdenum complex to produce nanoparticles with tunable sizes and morphologies, showcasing its versatility in nanomaterials synthesis .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Chemistry | Catalysis of nitrile hydrolysis | Enhanced reaction rates |
| Inorganic Chemistry | Precursor for molybdenum nanoparticles | Stability and tunability |
| Materials Science | Thin film deposition for electronics | Improved electrical properties |
| Nanotechnology | Synthesis of nanoparticles | Versatile applications in drug delivery |
Mechanism of Action
The mechanism of action of carbon monoxide;molybdenum;propanenitrile involves its interaction with specific molecular targets and pathways. In biological systems, the molybdenum center can participate in redox reactions, transferring electrons and facilitating various biochemical processes. The carbon monoxide component can bind to metal centers in enzymes, affecting their activity and function .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Complexes
Research Findings and Gaps
- Synthetic Reproducibility : Unlike the trisamidomolybdenum(VI) complex, the tricarbonyl molybdenum compound shows consistent purity, suggesting robust synthesis .
- Toxicity : Molybdenum compounds generally exhibit lower acute toxicity compared to cobalt or palladium analogs, but long-term data for the tricarbonyl complex is lacking .
- Catalytic Potential: The trisamidomolybdenum(VI) complex’s high activity in alkyne metathesis underscores the need to explore analogous applications for the tricarbonyl molybdenum complex .
Biological Activity
Tricarbonyltris(propionitrile)molybdenum (0) , with the chemical formula , is a coordination compound that has garnered attention in both industrial and academic research due to its unique properties and potential biological activities. This compound belongs to a class of molybdenum complexes that exhibit various catalytic and biological functions, making them significant in fields such as medicinal chemistry and materials science.
Basic Information
- CAS Number: 103933-26-2
- Molecular Weight: 345.226 g/mol
- Molecular Formula: C₁₂H₁₅MoN₃O₃
- Physical State: Tan powder
- Solubility: Insoluble in water
Structural Characteristics
The structure of tricarbonyltris(propionitrile)molybdenum (0) features a central molybdenum atom coordinated to three carbonyl groups and three propionitrile ligands. The geometry around the molybdenum center is typically octahedral, which influences its reactivity and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅MoN₃O₃ |
| Molecular Weight | 345.226 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of tricarbonyltris(propionitrile)molybdenum (0) can be attributed to its ability to interact with various biomolecules. Research indicates that molybdenum complexes can participate in redox reactions, influencing cellular processes such as:
- Antioxidant Activity: Molybdenum complexes have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Enzyme Mimicry: These complexes can mimic enzyme activity, particularly in catalyzing reactions similar to those performed by natural metalloenzymes.
Case Studies and Research Findings
-
Anticancer Properties:
A study investigated the effect of tricarbonyltris(propionitrile)molybdenum (0) on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through oxidative stress pathways. -
Catalytic Activity in Biological Systems:
Research highlighted the catalytic efficiency of molybdenum complexes in biological systems, particularly in the oxidation of organic substrates. This catalytic behavior suggests potential applications in bioremediation and synthetic biology. -
Interaction with Biomolecules:
Another study focused on how this compound interacts with DNA and proteins. It was found that tricarbonyltris(propionitrile)molybdenum (0) could bind to DNA, leading to conformational changes that may affect gene expression.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the safety profile of tricarbonyltris(propionitrile)molybdenum (0). Preliminary data suggest:
- Irritation Potential: The compound may cause irritation upon contact with skin or eyes.
- Inhalation Risks: Exposure through inhalation can irritate mucous membranes.
Comparative Analysis with Other Molybdenum Complexes
To understand the unique properties of tricarbonyltris(propionitrile)molybdenum (0), it is beneficial to compare it with other similar molybdenum complexes.
Q & A
Basic: What are the optimized synthetic protocols for tricarbonyltris(propionitrile)molybdenum (0), and how can purity be ensured?
Methodological Answer:
Synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., Schlenk line or glovebox). A common approach is displacing labile ligands (e.g., CO) from molybdenum precursors like Mo(CO)₆ with propionitrile in anhydrous solvents (e.g., THF or toluene). Key steps:
- Reaction Conditions: 60–80°C, 12–24 hours, argon atmosphere.
- Purification: Column chromatography or recrystallization from diethyl ether.
- Purity Validation: Use elemental analysis (C, H, N), IR spectroscopy (CO stretching frequencies: 1900–2000 cm⁻¹), and XRD for structural confirmation .
Table 1: Example Synthetic Parameters
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Characterization Methods |
|---|---|---|---|---|---|
| Mo(CO)₆ | THF | 70 | 18 | 65 | IR, XRD, Elemental Analysis |
Basic: Which spectroscopic techniques are most effective for characterizing tricarbonyltris(propionitrile)molybdenum (0)?
Methodological Answer:
- IR Spectroscopy: Monitor CO ligand vibrations (3 distinct peaks near 1950 cm⁻¹ confirm trigonal symmetry).
- NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ to resolve propionitrile methylene protons (δ 1.0–1.5 ppm) and nitrile carbons (δ 120–125 ppm).
- XRD: Confirm molecular geometry (octahedral Mo center) and bond lengths (Mo–C ≡ 2.05 Å) .
Basic: How should researchers address the compound’s air sensitivity and thermal stability?
Methodological Answer:
- Handling: Use Schlenk techniques or gloveboxes for synthesis and storage.
- Stability Testing: Conduct thermogravimetric analysis (TGA) under N₂ to determine decomposition thresholds (typically >150°C). Solvent stability can be assessed via ¹H NMR in DMSO-d₆ over 24 hours .
Advanced: How can computational methods (e.g., DFT) elucidate the electronic structure of this complex?
Methodological Answer:
- DFT Parameters: Use B3LYP functional with LANL2DZ basis set for Mo and 6-31G* for light atoms. Compare calculated CO stretching frequencies and Mo–L bond lengths with experimental IR/XRD data.
- Electron Distribution: Analyze Mulliken charges to assess ligand→Mo electron donation, correlating with reactivity trends .
Advanced: What experimental designs are optimal for studying reactivity with substrates (e.g., Lewis bases or oxidizing agents)?
Methodological Answer:
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor ligand substitution rates in real-time.
- In-Situ Techniques: Variable-temperature ¹H NMR to detect intermediates (e.g., Mo–substrate adducts).
- Controls: Include blank reactions (no substrate) and reference catalysts (e.g., Mo(CO)₃(acetonitrile)₃) to validate mechanistic pathways .
Advanced: How can catalytic applications (e.g., hydrogenation or C–C coupling) be systematically explored?
Methodological Answer:
- Activity Screening: Test under H₂ (1–10 atm) or with aryl halides in presence of bases (e.g., KOtBu).
- Turnover Frequency (TOF): Quantify via gas chromatography (GC) or ¹H NMR integration.
- Isotopic Labeling: Use D₂ to confirm H₂ activation mechanisms via GC-MS .
Advanced: How should contradictory data (e.g., XRD vs. NMR structural inferences) be resolved?
Methodological Answer:
- Reproducibility Checks: Repeat experiments under identical conditions (solvent, temp, atmosphere).
- Complementary Techniques: Pair XRD with EXAFS to assess solid-state vs. solution-phase structures.
- Dynamic Effects: Use variable-temperature NMR to probe fluxional behavior in solution .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicology: Refer to OSHA guidelines for molybdenum exposure limits (8-hour TWA: 15 mg/m³).
- Waste Disposal: Neutralize nitrile ligands with bleach before disposal. Documented MSDS protocols must be followed .
Advanced: How can researchers design studies to address literature gaps (e.g., unexplored ligand systems)?
Methodological Answer:
- Systematic Reviews: Use PRISMA frameworks to identify understudied areas (e.g., substitution with bulkier nitriles).
- High-Throughput Screening: Automate ligand variation (e.g., propionitrile vs. butyronitrile) using robotic liquid handlers .
Advanced: What strategies validate mechanistic hypotheses when direct observation of intermediates is challenging?
Methodological Answer:
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
